

# Gas chromatography-mass spectrometry (GC-MS) protocol for Anisyl propionate

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## Compound of Interest

Compound Name: *Anisyl propionate*

Cat. No.: *B1198740*

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An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for the Analysis of **Anisyl Propionate**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Anisyl propionate** (4-methoxybenzyl propanoate) is a chemical compound utilized as a flavor and fragrance agent.[1][2] Its chemical formula is C<sub>11</sub>H<sub>14</sub>O<sub>3</sub>, with a molecular weight of 194.2271 g/mol.[3][4] Accurate and robust analytical methods are essential for its quantification in various matrices for quality control and research purposes. This application note details a comprehensive protocol for the analysis of **Anisyl propionate** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.[5]

### Experimental Protocol

This protocol outlines the steps for sample preparation, GC-MS instrument setup, and data analysis for the quantification of **Anisyl propionate**.

#### 1. Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction is typically sufficient.

- Reagents and Materials:
  - **Anisyl propionate** standard (CAS No. 7549-33-9)[1]
  - Internal Standard (IS), e.g., Octyl acetate or a deuterated analog
  - Organic solvents (HPLC grade), such as hexane, dichloromethane, or ethyl acetate[6][7]
  - Anhydrous sodium sulfate
  - 1.5 mL glass GC autosampler vials with inserts[6]
  - Vortex mixer
  - Centrifuge
- Standard Solution Preparation:
  - Prepare a stock solution of **Anisyl propionate** (e.g., 1 mg/mL) in a suitable organic solvent.
  - Perform serial dilutions to create a series of calibration standards at concentrations ranging from 0.1 µg/mL to 20 µg/mL.
  - Spike each calibration standard with the internal standard at a constant concentration (e.g., 5 µg/mL).
- Sample Preparation (Liquid-Liquid Extraction):
  - For a 1 mL liquid sample, add 1 mL of a suitable organic solvent (e.g., hexane).[8]
  - Add the internal standard to the sample.[8]
  - Vortex the mixture vigorously for 1 minute to ensure thorough mixing.[8]
  - Centrifuge the sample at 3000 rpm for 5 minutes to facilitate phase separation.[8]

- Carefully transfer the upper organic layer to a clean vial.[\[8\]](#)
- Pass the organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
- Transfer the final extract to a GC vial for analysis.[\[7\]](#)

## 2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Anisyl propionate**. These may be optimized based on the specific instrument and column used.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
Column	DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar capillary column[8]
Injection Volume	1 µL
Injector Temperature	250 °C[5]
Injection Mode	Splitless[6]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min[5]
Oven Temperature Program	Initial temperature of 70 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Transfer Line Temperature	280 °C
Ion Source Temperature	230 °C (Electron Ionization - EI)[5]
Ionization Energy	70 eV[9]
Mass Scan Range	40-450 amu
Acquisition Mode	Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

### Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of **Anisyl propionate** under the conditions described above.

Parameter	Value
Retention Time (RT)	Approximately 12.5 minutes
Target Ion (Quantifier)	m/z 121
Qualifier Ions	m/z 91, 150
Internal Standard (IS)	Octyl acetate (or other suitable non-interfering compound)
Calibration Curve Range	0.1 - 20 µg/mL
Correlation Coefficient (r <sup>2</sup> )	> 0.995
Limit of Detection (LOD)	~0.05 µg/mL
Limit of Quantification (LOQ)	~0.15 µg/mL

Note: The retention time and limits of detection and quantification are estimates and should be experimentally determined.

### Mass Spectrum of **Anisyl Propionate**

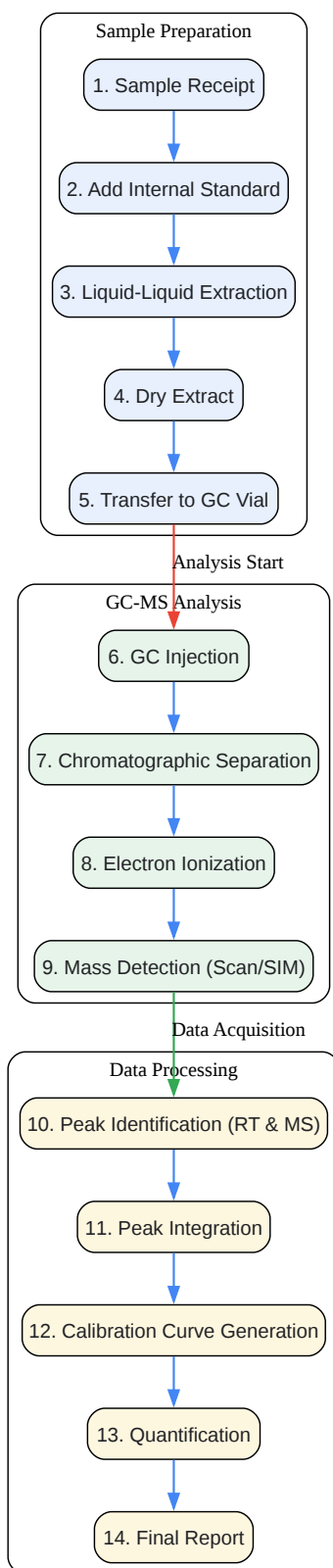
The electron ionization mass spectrum of **Anisyl propionate** is characterized by a prominent base peak at m/z 121, which corresponds to the 4-methoxybenzyl cation. Other significant fragments are observed at m/z 91 and 150. The molecular ion peak at m/z 194 may be of low intensity or absent.[3]

### Data Analysis

- **Peak Identification:** The identification of **Anisyl propionate** is confirmed by matching the retention time and the mass spectrum of the peak in the sample chromatogram with that of a known standard.[8]
- **Quantification:** A calibration curve is constructed by plotting the ratio of the peak area of the **Anisyl propionate** target ion to the peak area of the internal standard against the concentration of the calibration standards. The concentration of **Anisyl propionate** in the samples is then determined from this curve.[8]

# Visualizations

## Experimental Workflow Diagram



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Caption: Workflow for the GC-MS analysis of **Anisyl propionate**.

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